Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester
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Overview
Description
- Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, has the formula H2NCOOH.
- It is obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, yielding ammonium carbamate [NH4]+[NH2CO2]−.
- The compound is stable up to about 250 K (−23 °C); at higher temperatures, it decomposes into ammonia and carbon dioxide.
- The solid form consists of dimers connected by hydrogen bonds between the two carboxyl groups –COOH.
Molecular Structure Analysis
- Carbamic acid is a planar molecule.
- Unlike most amines, the H2N− group of carbamic acid cannot be protonated to an ammonium group H3N+−.
- The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide.
Derivatives :
- Carbamic acid is the parent compound of several important families of organic compounds:
- Carbamic acids
- Carbamate anions
- Carbamate esters
- Carbamoyl chlorides
Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including esters and amides of carbamic acids, have been extensively studied for their anticancer properties. The chemical versatility of cinnamic acid allows for the synthesis of various analogs with enhanced biological activities. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, highlighting the potential for developing novel anticancer therapies based on cinnamic acid and its derivatives (De, Baltas, & Bedos-Belval, 2011).
Carbamates as AChE Inhibitors
Carbamates, which are esters of substituted carbamic acids, act as inhibitors of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. These compounds are effective due to their ability to bind to AChE and inhibit its activity, which is crucial for the development of treatments for conditions such as Alzheimer's disease. The study of carbamates and their interactions with AChE provides valuable insights into designing more effective AChE inhibitors (Rosenberry & Cheung, 2019).
Pharmacological Review of Phenylcarbamic Acid Derivatives
Phenylcarbamic acid derivatives exhibit a range of pharmacological activities, including local anesthetic effects. These compounds have been shown to possess high potency with a relatively safe toxicity profile. Their unique property of increasing potency with decreasing external pH highlights their potential application in areas where traditional local anesthetics are less effective, such as in inflamed tissues (Vegh, Čižmárik, & Hahnenkamp, 2006).
Role of Xylan Derivatives
Xylan derivatives, including ethers and esters, show promise in various applications due to their specific properties, which can be tailored through chemical modification. The synthesis of novel xylan esters offers potential for creating biopolymer materials with unique functionalities for drug delivery and other biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Safety And Hazards
- Carbamic acid may cause skin, eye, and respiratory irritation.
- It is essential to handle it with care and follow safety precautions.
Future Directions
- Further research can explore its applications in pharmaceuticals, agrochemicals, and materials science.
- Investigate potential derivatives and their properties for various industrial and medical purposes.
Please note that this analysis is based on existing knowledge, and further studies may provide additional insights. 🌟
properties
IUPAC Name |
tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11-8-12(15)18-17-11/h4-8H,1-3H3,(H,16,19)(H3,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONOSRGEQSAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate | |
CAS RN |
1870901-39-5 |
Source
|
Record name | tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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